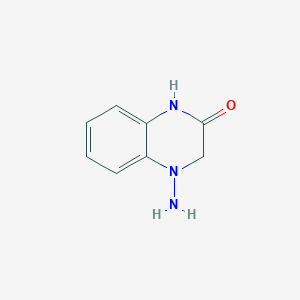

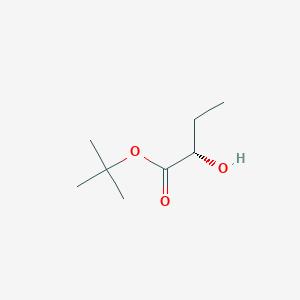

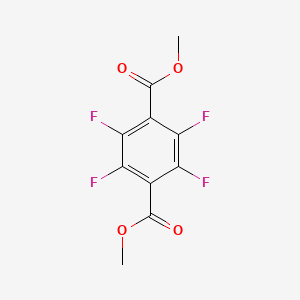

![molecular formula C9H8OS B1600899 7-Méthoxybenzo[b]thiophène CAS No. 88791-08-6](/img/structure/B1600899.png)

7-Méthoxybenzo[b]thiophène

Vue d'ensemble

Description

7-Methoxybenzo[b]thiophene is a chemical compound with the CAS Number 88791-08-6 . Its molecular weight is 164.23 and its IUPAC name is 1-benzothien-7-yl methyl ether .

Synthesis Analysis

The synthesis of 7-Methoxybenzo[b]thiophene involves several steps. One method involves the successive demethylation and decarboxylation of 7-methoxybenzo[b]thiophene-2-carboxylic acid, which provides a convenient route to 7-hydroxybenzo[b]thiophene . Another method involves the reaction of 2-mercapto-3-methoxybenzaldehyde with chloramine to provide a simple synthesis of 7-methoxy-1,2-benzisothiazole .Molecular Structure Analysis

The molecular structure of 7-Methoxybenzo[b]thiophene is represented by the linear formula C9H8OS . The InChI code for this compound is 1S/C9H8OS/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3 .Chemical Reactions Analysis

7-Methoxybenzo[b]thiophene undergoes bromination and nitration at the 4-position . The structure of the 4-bromo compound is confirmed by an unambiguous synthesis . When 2-mercapto-3-methoxybenzonitrile, obtained from the corresponding 2-hydroxy compound, is treated with chloropropanone, it gives 2-acetyl-3-amino-7-methoxybenzo[b]thiophene .Applications De Recherche Scientifique

Chimie Médicinale: Propriétés Anticancéreuses

7-Méthoxybenzo[b]thiophène: et ses dérivés ont été étudiés pour leurs propriétés anticancéreuses potentielles. La capacité du composé à inhiber la prolifération cellulaire et à induire l'apoptose dans diverses lignées cellulaires cancéreuses en fait un candidat pour des recherches plus approfondies en tant qu'agent chimiothérapeutique .

Semi-conducteurs Organiques

Dans le domaine de la science des matériaux, This compound est utilisé dans le développement de semi-conducteurs organiques. Sa structure moléculaire permet un transport de charge efficace, ce qui est crucial pour les performances des transistors à effet de champ organiques (OFET) et des diodes électroluminescentes organiques (OLED) .

Effets Anti-inflammatoires et Analgésiques

Le composé s'est avéré prometteur dans le développement de nouveaux médicaments anti-inflammatoires et analgésiques. Son mécanisme d'action comprend la modulation des voies inflammatoires, ce qui peut contribuer au traitement des maladies inflammatoires chroniques .

Activité Antimicrobienne

This compound: les dérivés ont été rapportés comme présentant une activité antimicrobienne significative contre une variété de souches bactériennes, notamment E. coli et S. aureus. Cela les rend précieux pour la synthèse de nouveaux agents antimicrobiens .

Inhibition de la Corrosion

Dans les applications industrielles, les dérivés de This compound sont utilisés comme inhibiteurs de corrosion. Leur structure moléculaire peut former une couche protectrice sur les métaux, empêchant les dommages oxydatifs et prolongeant la durée de vie des machines industrielles .

Applications Anesthésiques

Les analogues structuraux de This compound ont été utilisés dans la formulation d'anesthésiques locaux. Ces composés peuvent bloquer les canaux sodiques, empêchant ainsi les signaux de douleur d'atteindre le cerveau .

Mécanisme D'action

Mode of Action

It is known that the compound undergoes bromination and nitration at the 4-position . The exact interaction of 7-Methoxybenzo[b]thiophene with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that the compound can undergo successive demethylation and decarboxylation

Analyse Biochimique

Biochemical Properties

Thiophene derivatives have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry

Cellular Effects

Thiophene derivatives have been shown to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that 7-Methoxybenzo[b]thiophene may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 7-Methoxybenzo[b]thiophene is not well defined. Thiophene derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Thiophene derivatives are known to be involved in various metabolic pathways , but the specific enzymes or cofactors that 7-Methoxybenzo[b]thiophene interacts with, and any effects on metabolic flux or metabolite levels, remain to be determined.

Propriétés

IUPAC Name |

7-methoxy-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWDZFRDYYQTFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454571 | |

| Record name | 7-Methoxybenzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88791-08-6 | |

| Record name | 7-Methoxybenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88791-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxybenzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

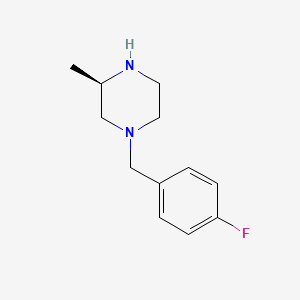

![Imidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B1600823.png)